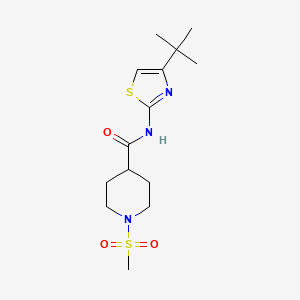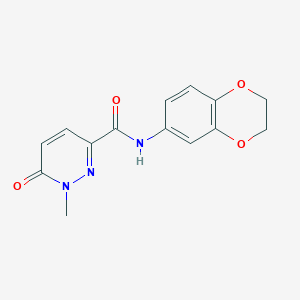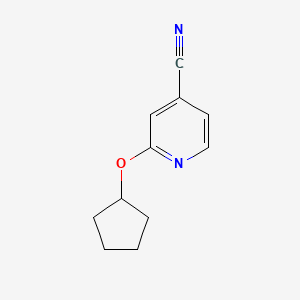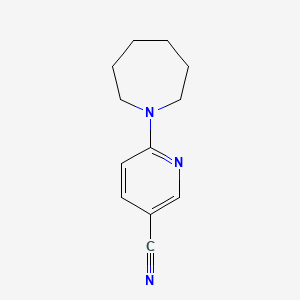![molecular formula C17H16ClN3O2S B6526024 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione CAS No. 902503-28-0](/img/structure/B6526024.png)
4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione (4-CPDQT) is a synthetic quinazoline derivative with potential applications in scientific research. 4-CPDQT has been studied for its biochemical and physiological effects on various biological systems, and has demonstrated potential as a novel therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has been used in various scientific research applications, including the study of its biochemical and physiological effects on various biological systems. It has been used to investigate its potential as a novel therapeutic agent, as well as its ability to modulate the activity of various enzymes and proteins. Additionally, this compound has been used to study its effects on cancer cells and its ability to induce apoptosis.
Wirkmechanismus
The mechanism of action of 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is not yet fully understood. However, it is believed that this compound binds to the active sites of various enzymes and proteins, modulating their activity. Additionally, this compound has been shown to interact with and activate certain cellular pathways, including those involved in cancer cell apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on various biological systems. In vitro studies have demonstrated that this compound can modulate the activity of various enzymes and proteins, as well as activate certain cellular pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. Additionally, it has been shown to have a range of biochemical and physiological effects that make it useful for a variety of research applications. However, this compound also has some limitations. It is not as stable as some other compounds, and its effects can vary depending on the biological system being studied.
Zukünftige Richtungen
The potential applications of 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione are still being explored. Possible future directions for research include the investigation of its potential as a therapeutic agent, its ability to modulate the activity of various enzymes and proteins, and its ability to induce apoptosis in cancer cells. Additionally, further research could be conducted to investigate the effects of this compound on other biological systems, as well as to explore the potential of using this compound as a tool for drug design and development.
Synthesemethoden
The synthesis of 4-{[(4-chlorophenyl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves a multi-step reaction sequence. The first step involves the reaction of 4-chlorophenylmethyl amine with 6,7-dimethoxy-1,2-dihydroquinazoline-2-thione in the presence of a base catalyst, such as sodium hydroxide. This reaction produces a product with a double bond between the amine and the quinazoline ring. The next step involves the reaction of the double bond product with a reducing agent, such as sodium borohydride, to reduce the double bond and form this compound.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-14-7-12-13(8-15(14)23-2)20-17(24)21-16(12)19-9-10-3-5-11(18)6-4-10/h3-8H,9H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSSPSDIPKDGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6525950.png)
![ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6525960.png)
![4-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525966.png)
![6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine](/img/structure/B6525971.png)
![N-(3-chlorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6525983.png)



![2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile](/img/structure/B6525997.png)

![2-[(pyridin-2-yl)methoxy]benzonitrile](/img/structure/B6526005.png)
![5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6526006.png)
![5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B6526018.png)